[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Description
[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is an organoboron compound featuring a pyridine core substituted with a trifluoromethyl group at the 5-position, a pyrrolidin-1-yl group at the 6-position, and a boronic acid moiety at the 3-position. The trifluoromethyl group enhances electron-withdrawing properties, while the pyrrolidine ring introduces steric bulk and moderate electron donation. This combination makes the compound valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
[6-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3N2O2/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-3-1-2-4-16/h5-6,17-18H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCNEOOBUCTRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, recycling solvents, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The trifluoromethyl and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
It can be used in the design of boron-containing drugs, which are explored for their therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and electronic materials .
Mechanism of Action
The mechanism of action of [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : (6-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic Acid
- Structural Difference : Piperidin-1-yl (6-membered ring) replaces pyrrolidin-1-yl (5-membered ring).
- Electronic Effects: Piperidine’s weaker electron donation (due to longer C-N bonds) may slightly reduce the electron density on the pyridine ring .
Compound B : (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic Acid
- Structural Difference: Amino group replaces pyrrolidin-1-yl.
- Impact: Electronic Effects: The amino group is strongly electron-donating, increasing the pyridine ring’s electron density and lowering the boronic acid’s pKa (predicted 3.25 vs. ~7–8 for pyrrolidine analogs). This enhances solubility in aqueous media and reactivity under mild conditions. Applications: Used in synthesizing bioactive molecules where rapid coupling is critical .
Compound C : (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic Acid
- Structural Difference : Propoxy group at the 2-position instead of pyrrolidin-1-yl at the 6-position.
- Impact :
- Electronic Effects : The alkoxy group donates electrons via resonance, opposing the trifluoromethyl group’s electron withdrawal. This balance may stabilize intermediates in coupling reactions.
- Solubility : High solubility in polar aprotic solvents (e.g., DMSO) facilitates use in homogeneous reaction conditions .
Aromatic Core Modifications
Compound D : (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid
- Structural Difference : Pyridine replaced by benzene.
- Impact :
- Electronic Effects : The absence of pyridine’s nitrogen reduces electron-withdrawing effects, increasing the boronic acid’s pKa (predicted 7.58 vs. ~3–4 for pyridine analogs).
- Reactivity : Lower acidity may require harsher conditions (e.g., higher pH) for Suzuki couplings.
- Applications : Effective in synthesizing trifluoromethyl-substituted biaryl systems .
Compound E : 3-Trifluoromethylphenylboronic Acid
- Structural Difference : Simpler phenyl core lacking heterocyclic nitrogen and pyrrolidine substituents.
- Applications: Widely used in synthesizing imidazo[1,2-a]pyridine derivatives .
Physical and Chemical Properties Comparison
Biological Activity
The compound [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS Number: 2377611-54-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, properties, and biological activity of this compound, supported by relevant research findings and case studies.
Molecular Structure
- Molecular Formula : CHBFNO
- Molecular Weight : 260.02 g/mol
- Physical State : Typically exists as a solid at room temperature.
Synthesis
The synthesis of this compound is commonly achieved through the Suzuki–Miyaura coupling reaction , which involves the reaction of a pyridine derivative with a boronic acid in the presence of a palladium catalyst. This method is favored for its efficiency in forming carbon-carbon bonds under mild conditions .
Antimicrobial Activity
Recent studies have indicated that compounds related to boronic acids exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of 5-trifluoromethyl derivatives against various pathogens:
- Candida albicans : Moderate antimicrobial activity.
- Aspergillus niger : Higher activity compared to other tested organisms.
- Escherichia coli and Bacillus cereus : Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of AN2690 (Tavaborole), a known antifungal agent .
The proposed mechanism for the antimicrobial activity of boronic acids involves their ability to form reversible covalent bonds with diols, which can inhibit enzymes crucial for microbial survival. Specifically, studies have shown that these compounds may target leucyl-tRNA synthetase (LeuRS), an enzyme vital for protein synthesis in bacteria and fungi .
Anticancer Potential
Research into the anticancer properties of this compound has revealed promising results. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival suggests its potential as a therapeutic agent. For example, it has been suggested that boronic acids can inhibit deubiquitinases, which play a role in tumor progression .
Case Study 1: Antimicrobial Profiling
In vitro studies conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The compound's structure was correlated with its ability to disrupt bacterial cell wall synthesis, leading to cell death.
| Organism | MIC (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | 32 | - |
| Aspergillus niger | 16 | - |
| Escherichia coli | 8 | - |
| Bacillus cereus | 4 | Lower than AN2690 |
Case Study 2: Anticancer Activity
A study investigating the effects of boronic acids on cancer cell lines demonstrated that this compound inhibited cell growth in various cancer models. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Q & A
Q. What are the recommended synthetic routes for preparing [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid?
The compound can be synthesized via a two-step procedure:
Functionalization of the pyridine ring : Introduce the pyrrolidine and trifluoromethyl groups through nucleophilic substitution or transition-metal-catalyzed coupling.
Boronation : Use methods like Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
Key Considerations :
Q. How should researchers characterize this boronic acid to confirm structural integrity?
Use a multi-technique approach:
- NMR : Confirm the presence of pyrrolidine protons (δ ~3.0–3.5 ppm in ¹H NMR) and trifluoromethyl groups (δ ~-72 ppm in ¹⁹F NMR) .
- Mass Spectrometry : Validate molecular weight via HRMS or LCMS (e.g., [M+H]⁺ = 291.1 calculated for C₁₁H₁₂BF₃N₂O₂) .
- X-ray Diffraction : For crystallographic confirmation of the boronic acid group’s geometry .
Q. What are the solubility and stability guidelines for handling this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, THF) but poorly in water. Pre-dissolve in DMSO for aqueous reactions .
- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent boroxine formation. Use fresh batches for Suzuki-Miyaura couplings to avoid reduced reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?
- DFT Optimization : Calculate the electron density at the boron center to predict nucleophilic attack efficiency. The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity, favoring transmetalation .
- Docking Studies : Use tools like Glide to model interactions with catalytic palladium complexes. Assess steric hindrance from the pyrrolidine group .
Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving this boronic acid?
- Base Selection : Use Cs₂CO₃ or K₃PO₄ (2–3 equiv.) to stabilize the boronate intermediate .
- Catalyst Optimization : Screen Pd(PPh₃)₄ or XPhos-Pd-G3 for sterically hindered substrates. Reduce catalyst loading to 1–2 mol% to minimize side reactions .
- Microwave Assistance : Apply microwave irradiation (120°C, 20 min) to accelerate coupling with aryl halides .
Q. How does the pyrrolidine substituent influence the compound’s pharmacological potential?
- Bioavailability : The pyrrolidine group enhances solubility and membrane permeability via hydrogen bonding with biological targets .
- Target Engagement : In kinase inhibitors, the trifluoromethyl-pyridine scaffold mimics ATP-binding motifs. Pair with boronic acid for covalent binding to serine proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
